N-Valerylglycine-d2

Quantitative LC-MS/MS Inborn Errors of Metabolism Clinical Diagnostics

N-Valerylglycine-d2 (CAS: 3008541-76-9, C7H11D2NO3, MW: 161.20 g/mol) is the deuterated form of the endogenous acyl glycine metabolite, N-Valerylglycine. It is supplied as a solid with a typical purity of ≥95%.

Molecular Formula C7H13NO3
Molecular Weight 161.20 g/mol
Cat. No. B12384809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Valerylglycine-d2
Molecular FormulaC7H13NO3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCCCCC(=O)NCC(=O)O
InChIInChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)/i5D2
InChIKeyNYZBWOSRZJKQAI-BFWBPSQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Valerylglycine-d2: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS Analysis of Valerylglycine in Metabolomics and Clinical Diagnostics


N-Valerylglycine-d2 (CAS: 3008541-76-9, C7H11D2NO3, MW: 161.20 g/mol) is the deuterated form of the endogenous acyl glycine metabolite, N-Valerylglycine . It is supplied as a solid with a typical purity of ≥95% . This compound is specifically designed and utilized as a stable isotope-labeled internal standard (SIL-IS) to facilitate the accurate quantification of the unlabeled analyte, N-Valerylglycine, in complex biological matrices using mass spectrometry-based workflows (e.g., LC-MS, GC-MS) .

Why Unlabeled N-Valerylglycine or Non-Isotopic Analogs Cannot Be Substituted for N-Valerylglycine-d2 in Quantitative Bioanalysis


In quantitative LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is the established best practice for correcting matrix effects, ion suppression, and variations in sample preparation, which are all critical for achieving accurate and precise results [1]. Simply using unlabeled N-Valerylglycine (CAS: 24003-66-5) as a standard for calibration does not compensate for analyte loss during extraction or changes in ionization efficiency. While alternative isotopically-labeled compounds like N-Valerylglycine-13C2,15N exist , substituting them for a deuterated analog introduces potential differences in chromatographic retention time due to deuterium isotope effects, which can impact the co-elution essential for optimal matrix effect correction. The specific choice of a deuterium-labeled analog is thus a method-specific decision with direct implications for data validity.

Quantitative Differentiation of N-Valerylglycine-d2 for Scientific and Procurement Decisions


Quantitative Accuracy and Precision Achieved in Urinary Acylglycine Analysis Using Deuterated Internal Standards

While a direct head-to-head study for N-Valerylglycine-d2 is not available, its utility is supported by a class of evidence from a validated LC-MS/MS method for urinary acylglycines. In this study, deuterated internal standards (including one for valerylglycine) were used to achieve high analytical precision, with within-run and between-run imprecisions (CV) of less than 10% for all acylglycines measured [1]. This performance metric, which is contingent upon the use of a deuterated IS, defines the analytical baseline for quantitative acylglycine analysis and would not be attainable with an unlabeled analog.

Quantitative LC-MS/MS Inborn Errors of Metabolism Clinical Diagnostics

Correction of Matrix Effects in Biofluid Analysis via Isotope Dilution Mass Spectrometry

In a validated method for quantifying 18 acylglycines in human urine, deuterated internal standards were used to achieve acceptable accuracy (% RE < 15%) and precision (% CV < 15%) [1]. The study explicitly notes that matrix effects were minimized by using a surrogate matrix in combination with the deuterated internal standards. This is a class-level benefit; without the near-identical physical and chemical properties of the deuterated standard, the method would not be able to reliably correct for the substantial ion suppression or enhancement that occurs in urine samples.

Method Validation Bioanalysis Matrix Effect Correction

Method Sensitivity and Limit of Quantification (LOQ) Enabled by Stable Isotope Dilution

The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a key factor in achieving low limits of quantification (LOQ) in bioanalysis [1]. While the exact LOQ for N-Valerylglycine was not specified in the available literature, the referenced method for acylglycines, which utilized deuterated internal standards, demonstrated 'high sensitivity' [1]. The enhanced signal-to-noise ratio afforded by co-eluting SIL-IS is a class-level inference, enabling reliable quantification of low-abundance biomarkers like valerylglycine in urine.

LC-MS/MS Analytical Sensitivity Metabolomics

Distinguishing Isomeric Acylglycines via Chromatographic Separation in LC-MS/MS

A key advantage of LC-MS/MS over direct-infusion MS/MS is its ability to separate isomeric compounds. The study notes that their LC-MS/MS method 'allows us to differentiate isomeric acylglycines' [1]. While the deuterated standard does not affect chromatographic separation, the accurate quantification of a specific isomer in a mixture is contingent upon the use of a co-eluting, isomerically identical internal standard like N-Valerylglycine-d2. A non-isotopic or structurally different analog would not co-elute precisely with the target isomer, thereby failing to correct for matrix effects affecting that specific peak.

Isomer Resolution LC-MS/MS Inborn Errors of Metabolism

Key Application Scenarios for N-Valerylglycine-d2 in Research and Clinical Bioanalysis


Quantitative Biomarker Analysis for Inborn Errors of Metabolism (IEM) Diagnosis

N-Valerylglycine-d2 is the required internal standard for the validated LC-MS/MS quantification of urinary N-Valerylglycine. Elevated levels of valerylglycine in urine can indicate specific metabolic disorders, including mitochondrial fatty acid beta-oxidation defects [1]. Using the deuterated standard ensures the high accuracy (RE < 15%) and precision (CV < 10%) required for clinical diagnostic applications, as established in peer-reviewed methods [2].

Pharmacokinetic (PK) and ADME Studies in Drug Development

In drug development, N-Valerylglycine-d2 can be used as a tracer or internal standard to study the metabolism of compounds that generate valerylglycine as a metabolite [3]. Its use corrects for analytical variability across sample batches, ensuring the reliable generation of PK data in biological matrices, which is essential for regulatory submissions.

Targeted Metabolomics and Systems Biology Research

For researchers performing targeted metabolomics to profile acyl glycines, N-Valerylglycine-d2 is a critical reagent. It allows for the absolute quantification of the endogenous metabolite in cell lysates, tissue homogenates, or biofluids, enabling comparative studies of metabolic pathway activity . The high isotopic purity (≥95%) ensures minimal interference, which is fundamental for generating robust and reproducible metabolomic datasets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Valerylglycine-d2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.